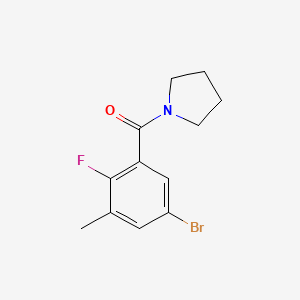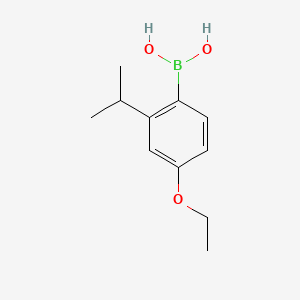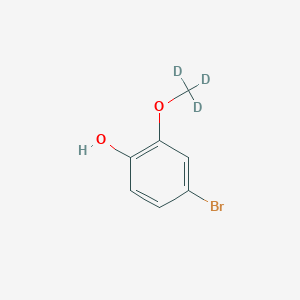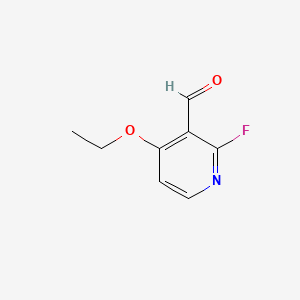![molecular formula C19H12BrCl4NO2 B14018423 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline CAS No. 25807-05-0](/img/structure/B14018423.png)
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with bromomethyl, dioxolan, and dichlorophenyl groups, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
For the specific compound, additional steps are required to introduce the bromomethyl, dioxolan, and dichlorophenyl groups. These steps typically involve:
Bromomethylation: Introduction of the bromomethyl group using bromomethyl reagents under acidic conditions.
Dioxolan Formation: Cyclization with diols in the presence of an acid catalyst.
Chlorination: Introduction of chlorine atoms using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to the formation of quinoline N-oxides or dihydroquinolines.
Cyclization Reactions: The dioxolan ring can participate in cyclization reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution Products: Formation of azides, thiols, or amines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学研究应用
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is likely to involve multiple molecular targets and pathways:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.
Reactive Oxygen Species Generation: The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of multiple halogen atoms and the dioxolan ring may enhance its reactivity and potential as a versatile scaffold for drug development.
属性
CAS 编号 |
25807-05-0 |
|---|---|
分子式 |
C19H12BrCl4NO2 |
分子量 |
508.0 g/mol |
IUPAC 名称 |
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline |
InChI |
InChI=1S/C19H12BrCl4NO2/c20-9-19(26-3-4-27-19)13-8-17(10-1-2-14(22)15(23)5-10)25-18-12(13)6-11(21)7-16(18)24/h1-2,5-8H,3-4,9H2 |
InChI 键 |
HIEPWVONEPWUNP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CBr)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
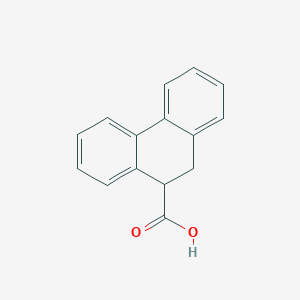

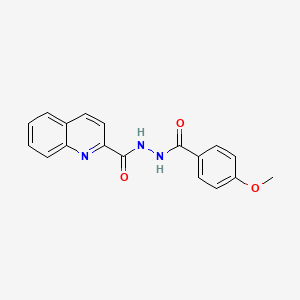
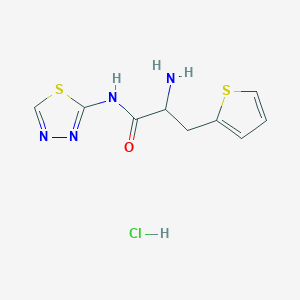
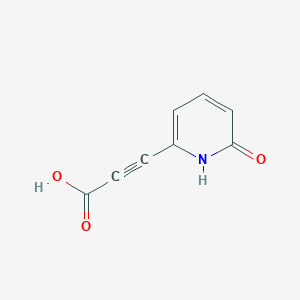
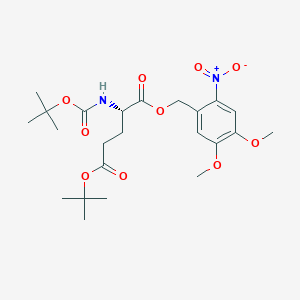

methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
